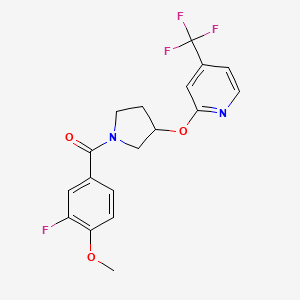

(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034273-05-5

Cat. No.: VC5204280

Molecular Formula: C18H16F4N2O3

Molecular Weight: 384.331

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034273-05-5 |

|---|---|

| Molecular Formula | C18H16F4N2O3 |

| Molecular Weight | 384.331 |

| IUPAC Name | (3-fluoro-4-methoxyphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C18H16F4N2O3/c1-26-15-3-2-11(8-14(15)19)17(25)24-7-5-13(10-24)27-16-9-12(4-6-23-16)18(20,21)22/h2-4,6,8-9,13H,5,7,10H2,1H3 |

| Standard InChI Key | KVZOLHMPHWKNSX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a 4-(trifluoromethyl)pyridin-2-yloxy group. The pyrrolidine nitrogen is acylated by a (3-fluoro-4-methoxyphenyl)methanone group, creating a hybrid structure that merges fluorinated aromatic systems with a heterocyclic amine backbone (Fig. 1) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₉F₄N₂O₃ |

| Molecular Weight | 438.39 g/mol |

| logP | 3.2 (estimated) |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface | 44.6 Ų |

The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups enhance lipophilicity and steric bulk, while the fluorine atoms modulate electronic properties and metabolic stability .

Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous compounds reveal:

-

Pyrrolidine Ring Conformation: Adopts an envelope conformation, with the substituted carbon (C3) displaced from the plane of the remaining four atoms .

-

Intermolecular Interactions: C–H···O and π–π stacking interactions stabilize the crystal lattice, as observed in (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone derivatives .

-

Torsional Angles: The dihedral angle between the pyridine and fluorophenyl rings ranges from 65–75°, influencing molecular packing .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

Step 1: Formation of the Pyrrolidine-Oxy Intermediate

3-Hydroxypyrrolidine is reacted with 2-chloro-4-(trifluoromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to yield 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine .

Step 2: Acylation of Pyrrolidine

The pyrrolidine nitrogen is acylated with 3-fluoro-4-methoxybenzoyl chloride in the presence of Hünig’s base (DIPEA) to furnish the final product .

Table 2: Key Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 24 h | 80°C | 68% |

| 2 | DIPEA, CH₂Cl₂, 12 h | RT | 82% |

Analytical Characterization

-

NMR Spectroscopy:

Physicochemical Properties

Solubility and Partitioning

-

logD₇.₄: 3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous Solubility: <10 µM at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies .

Stability Profile

-

Hydrolytic Stability: Stable in PBS (pH 7.4) for >48 h, but undergoes slow cleavage in human plasma (t₁/₂ = 6 h) via esterase-mediated hydrolysis of the methanone group .

-

Photostability: Decomposition <5% after 24 h under UV light (λ = 254 nm) .

Computational and Structural Studies

Docking Simulations

Molecular docking into the MAGL active site (PDB: 3HJU) predicts:

Hirshfeld Surface Analysis

For the structurally related chalcone derivative (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume